(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane
CAS No.:
Cat. No.: VC15948426
Molecular Formula: C12H18O2Si
Molecular Weight: 222.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18O2Si |
|---|---|
| Molecular Weight | 222.35 g/mol |
| IUPAC Name | [(E)-1-methoxy-2-phenylethenoxy]-trimethylsilane |
| Standard InChI | InChI=1S/C12H18O2Si/c1-13-12(14-15(2,3)4)10-11-8-6-5-7-9-11/h5-10H,1-4H3/b12-10+ |
| Standard InChI Key | OBSDFVRTHOESNN-ZRDIBKRKSA-N |
| Isomeric SMILES | CO/C(=C\C1=CC=CC=C1)/O[Si](C)(C)C |
| Canonical SMILES | COC(=CC1=CC=CC=C1)O[Si](C)(C)C |
Introduction
(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane is a complex organic compound that belongs to the class of silanes. It is characterized by its specific stereochemistry, indicated by the "(E)" notation, which signifies that the double bond has an "E" (entgegen) configuration. This compound is involved in various chemical reactions, particularly those requiring nucleophilic substitution due to the presence of the trimethylsilyloxy group.
Synthesis and Preparation
The synthesis of (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane typically involves the reaction of acetophenone derivatives with appropriate reagents to form the vinyl ether moiety, followed by the introduction of the trimethylsilyloxy group. This process often requires careful control of reaction conditions to ensure the desired stereochemistry and purity of the product.
Chemical Reactions and Applications
(E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane is primarily used in organic synthesis due to its reactivity. The trimethylsilyloxy group can be easily replaced by other nucleophiles, making it a versatile intermediate in the synthesis of complex molecules.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The trimethylsilyloxy group can be replaced by various nucleophiles, facilitating the synthesis of diverse organic compounds. |
| Addition Reactions | The vinyl group can participate in addition reactions, allowing for further functionalization of the molecule. |
Spectroscopic Data
Spectroscopic analysis, such as NMR (Nuclear Magnetic Resonance) spectroscopy, is crucial for characterizing (E)-((1-Methoxy-2-phenylvinyl)oxy)trimethylsilane. The H NMR and C NMR spectra provide detailed information about the compound's structure and stereochemistry.
| Spectroscopic Method | Key Features |
|---|---|
| 1{}^{1}1H NMR | Signals corresponding to the methoxy, phenyl, and vinyl protons. |
| 13{}^{13}13C NMR | Peaks indicative of the carbon atoms in the phenyl ring, vinyl group, and methoxy group. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume